N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide

Description

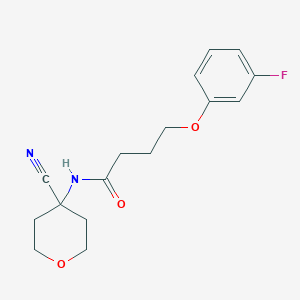

N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide is a synthetic butanamide derivative characterized by a 4-cyanooxan-4-yl (tetrahydropyran-4-yl cyanide) group attached to the amide nitrogen and a 3-fluorophenoxy moiety at the butanamide chain.

Properties

IUPAC Name |

N-(4-cyanooxan-4-yl)-4-(3-fluorophenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3/c17-13-3-1-4-14(11-13)22-8-2-5-15(20)19-16(12-18)6-9-21-10-7-16/h1,3-4,11H,2,5-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGDAOAFNQDXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)NC(=O)CCCOC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxan ring, followed by the introduction of the cyano group and the fluorophenoxy group. The final step involves the formation of the butanamide linkage. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated synthesis and real-time monitoring are often employed to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The cyano group, oxan ring, and fluorophenoxy group contribute to its binding affinity and specificity. These interactions can modulate biological processes, leading to various effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related butanamide derivatives from the provided evidence, focusing on substituent effects, molecular properties, and inferred applications.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Butanamide Analogs

Substituent Effects on Physicochemical Properties

Cyano Group (Target Compound vs. This may improve aqueous solubility but reduce membrane permeability .

Fluorophenoxy vs. Chlorophenoxy (Target vs. ) The 3-fluorophenoxy group in the target compound is less sterically hindered than the 4-chloro-2-methylphenoxy () or 2,4-dichlorophenoxy () moieties. Fluorine’s smaller atomic radius and electronegativity may reduce metabolic oxidation compared to chlorine, enhancing metabolic stability .

Morpholine vs. Cyanooxane ( vs. Target) The morpholine ring in ’s compound contributes to basicity and solubility via its oxygen and nitrogen atoms, whereas the 4-cyanooxan-4-yl group in the target compound is non-basic and may favor hydrophobic interactions.

Biological Activity

N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide is a synthetic organic compound that has attracted attention in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure, which includes a cyano group, an oxan ring, and a fluorophenoxy moiety, contributes to its potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound possesses distinct functional groups that may interact with biological systems, making it a candidate for further investigation in drug discovery and development.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The cyano group and fluorophenoxy moiety may enhance its binding affinity to various proteins or enzymes, potentially modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Research Findings

Recent studies have explored the biological effects of this compound:

- Anticancer Activity : Preliminary findings suggest that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays demonstrated significant inhibition of cell growth at micromolar concentrations, indicating its potential as an anticancer agent .

- Neuroprotective Properties : Research has indicated that the compound may possess neuroprotective effects. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and improve neuronal survival rates . The mechanism behind this effect may involve modulation of the mGluR1 receptor pathway, which is critical in neuroplasticity and cognitive function.

Case Studies

- Cytotoxicity Assay : A recent study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) cells. The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive performance in behavioral tests. Histological analysis revealed reduced amyloid-beta plaque accumulation and decreased tau hyperphosphorylation compared to control groups .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Cyanooxan-4-YL)-4-(3-chlorophenoxy)butanamide | Chlorine instead of fluorine | Moderate cytotoxicity |

| N-(4-Cyanooxan-4-YL)-4-(3-bromophenoxy)butanamide | Bromine instead of fluorine | Reduced activity compared to fluorinated analogue |

| N-(4-Cyanooxan-4-YL)-4-(3-methylphenoxy)butanamide | Methyl group substitution | Limited biological data available |

The presence of the fluorine atom in this compound appears to enhance its biological potency compared to other halogenated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.